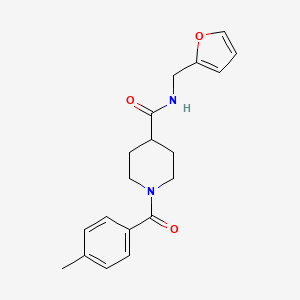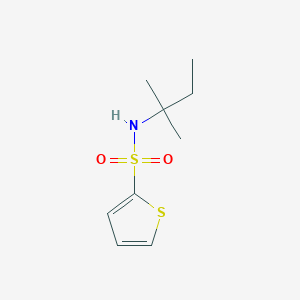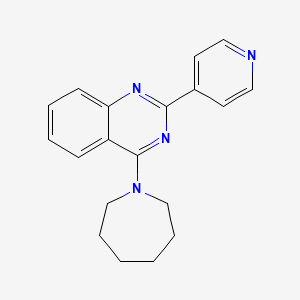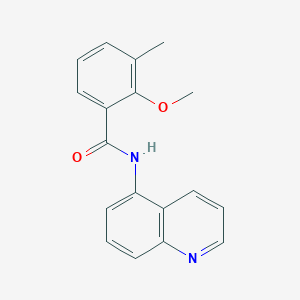
N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide, also known as GW501516, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and is known for its ability to enhance endurance and metabolic function.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide acts as a PPARδ agonist, which activates the PPARδ receptor in various tissues, including skeletal muscle, liver, and adipose tissue. This activation leads to an increase in the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, increased mitochondrial biogenesis, and enhanced endurance. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide for lab experiments is its ability to improve endurance and exercise capacity, which can be useful for studying the effects of exercise on various physiological parameters. However, it is important to note that the long-term effects of N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide are not fully understood, and its potential side effects and toxicity need to be carefully considered.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide, including its potential applications in the treatment of metabolic disorders, cardiovascular diseases, and cancer. Further studies are needed to fully understand its mechanism of action and long-term effects, as well as its potential risks and benefits. Additionally, research on other PPARδ agonists may provide insights into the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide involves the reaction of 3-chloro-4-methoxybenzylamine with 2-naphthol to form the intermediate product, which is then reacted with chloroacetyl chloride to obtain the final product.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, obesity, diabetes, and cardiovascular diseases. It has been shown to improve endurance and exercise capacity by increasing the expression of genes involved in fatty acid metabolism and mitochondrial biogenesis. It also has potential applications in the treatment of metabolic disorders, as it has been shown to improve glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-18-9-7-15(11-17(18)20)21-19(22)12-24-16-8-6-13-4-2-3-5-14(13)10-16/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDDCFRCRDEWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5851429.png)
![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)



![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)



